4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a chemical compound with the molecular formula C23H29N3S It is known for its unique structure, which includes a piperazine ring substituted with a cyclopentyl group and a diphenylmethyl group, along with a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the cyclopentyl and diphenylmethyl groups. The carbothioamide group is then introduced through a subsequent reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-BENZHYDRYL-N-CYCLOPENTYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE include other piperazine derivatives with different substituents, such as:
- N-cyclopentyl-4-(phenylmethyl)piperazine-1-carbothioamide
- N-cyclopentyl-4-(diphenylmethyl)piperazine-1-carboxamide
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H29N3S |
---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
4-benzhydryl-N-cyclopentylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C23H29N3S/c27-23(24-21-13-7-8-14-21)26-17-15-25(16-18-26)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,24,27) |
InChI Key |
JPDWFYRJLBFJQY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.